Product packaging for Methylboron dibromide(Cat. No.:CAS No. 17933-16-3)

Methylboron dibromide

Cat. No.: B098070
CAS No.: 17933-16-3
M. Wt: 185.66 g/mol
InChI Key: AOYNEQPNUOZMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Organoboron Compounds in Chemical Synthesis

The journey of organoboron chemistry began in the 19th century, but its significance in synthetic chemistry was not fully realized until the mid-20th century.

Early Discoveries: The first organoboron compound was synthesized in 1862. thieme.de However, for nearly a century, these compounds were regarded as chemical curiosities with limited practical application. thieme.de

The Hydroboration Revolution: The landscape of organic synthesis was profoundly changed in 1956 with the discovery of the hydroboration reaction by Herbert C. Brown. thieme.deacs.org This reaction, involving the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, provided a remarkably simple and efficient route to organoboranes. dergipark.org.trethernet.edu.et This breakthrough earned H.C. Brown the Nobel Prize in Chemistry in 1979. dergipark.org.trethernet.edu.et

The Age of Cross-Coupling: The utility of organoboranes expanded dramatically with the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction, reported by Akira Suzuki in the late 1970s, demonstrated the ability to form new carbon-carbon bonds by coupling organoboron compounds with organic halides. numberanalytics.comacs.organdersondevelopment.com This powerful and versatile reaction, for which Suzuki was a co-recipient of the Nobel Prize in Chemistry in 2010, is now one of the most widely used methods for constructing complex molecules. acs.orgdergipark.org.tr These landmark discoveries transformed organoboranes from exotic reagents into mainstream, versatile intermediates for academic and industrial research. dergipark.org.tracs.org

Significance of Boron-Carbon Bonds in Molecular Architecture

The unique properties of the boron-carbon (B-C) bond are central to the utility of organoboron compounds in chemical synthesis.

Bond Characteristics: The B-C bond has low polarity, with electronegativity values of 2.04 for boron and 2.55 for carbon. wikipedia.org This results in a bond that is predominantly covalent and relatively stable, yet the carbon atom attached to boron retains a degree of nucleophilic character. wikipedia.org

Electron Deficiency: Boron, with its three valence electrons, typically forms trivalent, electron-deficient compounds like triorganoboranes (R₃B). wikipedia.orgnih.gov This electron deficiency makes them strong electrophiles, or Lewis acids, but they are often sterically hindered enough to prevent dimerization. wikipedia.org

Versatility and Stability: Organoboron compounds, particularly boronic acids and their esters, exhibit a favorable balance of stability and reactivity. They are generally stable to air and moisture, a stark contrast to more reactive organometallic reagents like organolithium or Grignard reagents. acs.org This stability allows for a wide tolerance of different functional groups within the molecule, making them ideal for complex, multi-step syntheses. acs.orgthieme.de

Stereochemical Control: A key feature of reactions involving organoboranes is that transformations at the B-C bond often proceed with complete retention of stereochemistry at the carbon center. acs.orgthieme.de This property is invaluable for the construction of stereochemically defined molecules, which is crucial in fields like pharmaceutical development.

Conceptual Framework of Organoboron Reagents in Modern Chemistry

Organoboron reagents, including Methylboron dibromide, are foundational to a conceptual framework that enables a wide range of chemical transformations. They are valued for their role as versatile intermediates that can be converted into numerous other functional groups. acs.org

The general utility of organoboranes is predicated on their ability to undergo three main types of reactions:

Lewis Acid-Base Chemistry: The empty p-orbital on the boron atom allows it to act as a Lewis acid, forming adducts with Lewis bases. This interaction is fundamental to many of their reactions.

Transfer of Organic Groups: The organic group attached to boron can be transferred to an electrophilic center. In borate (B1201080) complexes (formed by the addition of a nucleophile to the boron center), the organic group becomes sufficiently nucleophilic to be transferred to other atoms. wikipedia.org

Transmetalation: In processes like the Suzuki-Miyaura coupling, the organoboron compound transfers its organic group to a transition metal catalyst (typically palladium), which then facilitates the formation of a new bond. acs.orgnumberanalytics.com

This framework has led to the widespread use of organoboron compounds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.orgnumberanalytics.comthieme.de this compound, as a dibromo-substituted organoborane, is a reactive electrophile used in exchange reactions and as a precursor for more complex boron-containing structures. For instance, it is used in the synthesis of borepins, which are seven-membered heterocyclic rings containing a boron atom. chem8.orgdatapdf.com

Properties of this compound

The following table summarizes key chemical and physical properties of this compound.

PropertyValue
Chemical Formula CH₃BBr₂
CAS Number 17933-16-3 nist.gov
Molecular Weight 185.654 g/mol nist.gov
Boiling Point 88.9 °C at 760 mmHg lookchem.com
Density 1.988 g/cm³ lookchem.comlookchem.com
Flash Point 7.6 °C lookchem.comlookchem.com
Refractive Index 1.46 lookchem.comlookchem.com
Vapor Pressure 67.6 mmHg at 25°C lookchem.comlookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3BBr2 B098070 Methylboron dibromide CAS No. 17933-16-3

Properties

CAS No.

17933-16-3

Molecular Formula

CH3BBr2

Molecular Weight

185.66 g/mol

IUPAC Name

dibromo(methyl)borane

InChI

InChI=1S/CH3BBr2/c1-2(3)4/h1H3

InChI Key

AOYNEQPNUOZMSE-UHFFFAOYSA-N

SMILES

B(C)(Br)Br

Canonical SMILES

B(C)(Br)Br

Other CAS No.

17933-16-3

Origin of Product

United States

Synthesis Methodologies of Methylboron Dibromide

Preparation of Methylboron Dibromide Precursors and Analogs

The synthesis of organoboron halides, particularly alkylboron dihalides like this compound, is foundational for their application in organic synthesis. These compounds serve as versatile intermediates. Their preparation is typically achieved through carefully controlled reactions involving boron trihalides and various alkylating agents or through redistribution reactions.

Synthesis of Dibromo(methyl)borane from Boron Trihalides

Dibromo(methyl)borane, also known as this compound, is a key organoboron reagent. Its synthesis primarily relies on the controlled methylation of boron tribromide. The main strategies involve redistribution reactions or the use of specific organometallic reagents. Boron tribromide is a common precursor for the synthesis of this compound. lookchem.com

One of the most direct methods is the redistribution (or comproportionation) reaction between a trialkylborane, such as trimethylborane (B1581522) (B(CH₃)₃), and a boron trihalide. researchgate.net When trimethylborane and boron tribromide (BBr₃) are combined in a 1:2 stoichiometric ratio, they undergo ligand exchange to yield three equivalents of the target compound, this compound (CH₃BBr₂). This equilibrium-driven process leverages the scrambling of alkyl and halide substituents on the boron center. researchgate.netresearchgate.net

Another synthetic approach involves the reaction of boron trihalides with organometallic compounds that can transfer a methyl group. While highly reactive reagents like methyllithium (B1224462) or methylmagnesium bromide can be used, controlling the stoichiometry to prevent the formation of dimethylboron bromide or trimethylborane is critical. A related principle is seen in the formation of methylboron dichloride from the reaction of tris(trimethylsilyl)amine (B75434) with boron trichloride (B1173362) at elevated temperatures, demonstrating the transfer of a methyl group to a boron trihalide center. dtic.mil

Method Reactant 1 Reactant 2 Product Reaction Type
RedistributionTrimethylboraneBoron TribromideThis compoundComproportionation
AlkylationOrganometallic Methyl ReagentBoron TribromideThis compoundAlkylation

Routes to Alkylboron Dihalides

The synthetic strategies for this compound are representative of the broader methods used to prepare the general class of alkylboron dihalides (RBX₂). These routes provide access to a wide array of functionalized and unfunctionalized alkylboron reagents.

Organometallic Alkylation of Boron Trihalides A classical and widely used method for preparing alkylboron dihalides is the reaction of boron trihalides with organometallic reagents. nih.goviupac.org Organolithium (RLi) and Grignard (RMgX) reagents are commonly employed for this transformation. The reaction involves the nucleophilic attack of the carbanionic portion of the organometallic compound on the electrophilic boron atom of the boron trihalide, displacing a halide.

A key challenge in this method is controlling the degree of alkylation. The reaction must be performed with a precise 1:1 stoichiometry of the organometallic reagent to the boron trihalide to favor the formation of the monoalkylated product (RBX₂). The use of excess organometallic reagent leads to the formation of dialkylboron halides (R₂BX) and trialkylboranes (R₃B). Low reaction temperatures, typically between -78 °C and 0 °C, are often necessary to control reactivity and improve selectivity. thieme-connect.degoogle.com

Redistribution Reactions As with the specific synthesis of this compound, redistribution reactions provide a general route to other alkylboron dihalides. researchgate.net The reaction between a trialkylborane (BR₃) and a boron trihalide (BX₃) can be controlled to yield the desired alkylboron dihalide. The general equilibrium is represented as:

2 BX₃ + BR₃ ⇌ 3 RBX₂

This method is particularly useful when the corresponding trialkylborane is readily accessible, for instance, through the hydroboration of alkenes. The reaction is driven by the statistical scrambling of substituents, and the position of the equilibrium can be influenced by the specific alkyl groups and halogens involved. researchgate.net

Ligand Exchange Reactions Alkylboron dihalides can also be prepared via ligand exchange reactions starting from organoboron compounds with more labile groups, such as alkoxy substituents. The reaction of alkyl(dialkoxy)boranes, or boronic esters [RB(OR')₂], with a stoichiometric amount of a boron trihalide (BX₃) results in the exchange of an alkoxy group for a halogen. thieme-connect.de Similarly, trialkyl borates [B(OR')₃] can be reacted with boron trihalides to form halo(dioxy)boranes or dihalo(oxy)boranes by carefully controlling the reactant ratios at low temperatures. thieme-connect.de

Synthetic Route Boron Source Alkyl Source General Equation Key Considerations
Organometallic AlkylationBoron Trihalide (BX₃)Grignard Reagent (RMgX) or Organolithium (RLi)BX₃ + RMgX → RBX₂ + MgX₂Strict 1:1 stoichiometry and low temperatures are required to prevent over-alkylation. nih.govgoogle.com
RedistributionBoron Trihalide (BX₃)Trialkylborane (BR₃)2 BX₃ + BR₃ ⇌ 3 RBX₂An equilibrium process based on ligand scrambling. researchgate.net
Ligand ExchangeBoron Trihalide (BX₃)Boronic Ester [RB(OR')₂]BX₃ + RB(OR')₂ → RBX₂ + X-B(OR')₂Involves exchange of alkoxy groups for halogens. thieme-connect.de

Reaction Mechanisms Involving Methylboron Dibromide

Electrophilic Substitution and C-H Insertion Processes

The generation of a transient, highly reactive "methylborylene" (CH₃B:) intermediate from methylboron dibromide is a key process that enables subsequent electrophilic substitution and insertion reactions. This species is isoelectronic with carbenes and exhibits similar reactivity patterns.

Mechanism of C-H Insertion by Methylborylene

While direct experimental or computational studies on the C-H insertion of methylborylene are not extensively documented, the mechanism can be inferred from the well-studied chemistry of analogous carbenes and other borylene species. nih.govnih.gov The C-H insertion reaction is a powerful method for C-H functionalization, creating a new C-B bond and a C-H bond in a single step. pitt.edumdpi.com

The generally accepted mechanism for such an insertion is a concerted process. The vacant p-orbital on the singlet borylene intermediate interacts with the σ-bond of a C-H group, proceeding through a three-membered ring-like transition state. In this transition state, the C-H bond is not fully broken before the new C-B and B-H bonds begin to form. This pathway is typically low in activation energy and avoids the formation of high-energy ionic or radical intermediates. Computational studies on analogous carbene reactions predict that C-H insertion is often the lowest energy pathway available. nih.gov

Evidence for Free Borylene Intermediates

Direct spectroscopic observation of free methylborylene is challenging due to its extreme reactivity. However, strong indirect evidence for its existence as a transient intermediate comes from trapping experiments. A key example is the reaction of this compound with a reducing agent like potassium graphite (B72142) (C₈K) in the presence of di-n-alkylacetylenes. researchgate.netresearchgate.net

In this reaction, the two-electron reduction of this compound is proposed to generate the free methylborylene intermediate. This electrophilic species is immediately trapped by the electron-rich acetylene (B1199291) molecules in the reaction mixture. The reaction proceeds via a proposed mechanism involving the dimerization of an initial borirene intermediate, which is formed from the [2+1] cycloaddition of the methylborylene and the acetylene. researchgate.net This ultimately leads to the formation of stable 1,4-dimethyl-2,3,5,6-tetra-n-alkyl-1,4-diboracyclohexa-2,5-dienes. researchgate.netresearchgate.net The isolation of these specific heterocyclic products serves as compelling evidence for the fleeting existence of methylborylene.

Table 1: Products from the Reaction of the Methylborylene-Generating System (2C₈K/MeBBr₂) with Various Acetylenes uu.nl

Acetylene Reactant Major Product(s)
Di-n-propylacetylene 1,4-Dimethyl-2,3,5,6-tetra-n-propyl-1,4-diboracyclohexa-2,5-diene
Di-n-butylacetylene 1,4-Dimethyl-2,3,5,6-tetra-n-butyl-1,4-diboracyclohexa-2,5-diene

Exchange Reactions and Boron Halide Metathesis

Boron halide metathesis, or exchange reaction, is a common and effective method for creating new boron-element bonds. This compound readily engages in these reactions with organometallic compounds, particularly those of tin, to form new heterocyclic systems.

Exchange with Stannacyclohexadienes and Stannacyclopentadienes

This compound undergoes exchange reactions with cyclic organotin compounds. For instance, it reacts with 1-stanna-4-bora-2,5-cyclohexadiene derivatives and 3-diethylboryl-1-stannacyclopentadiene. researchgate.net In these processes, the boron-bromine bonds are exchanged for boron-carbon bonds, driven by the formation of a more stable tin-halogen bond. This reaction serves as a powerful tool for the synthesis of complex, boron-containing carborane structures, such as nido-2,3,4,5-tetracarbahexaboranes. researchgate.net The reaction with the stannacyclohexadiene is reported to proceed through an intermediate 1-bora-3-cyclopentene derivative. researchgate.net

Formation of Borepins via Boron-Tin Exchange

A prominent application of boron-tin exchange with this compound is the synthesis of borepins, which are seven-membered heterocyclic rings containing a boron atom. These compounds are of interest due to their potential aromatic character.

The reaction of this compound with a 1,1-dialkylstannepin (a stannacycloheptadiene) in an inert solvent like pentane (B18724) results in the clean exchange of the SnBu₂ moiety for a B-Me group. This yields the corresponding 1-methylborepin and dibutyltin (B87310) dibromide. The reaction is efficient and provides a direct route to minimally substituted borepins, which are valuable for fundamental studies of borepin aromaticity.

Table 2: Synthesis of 1-Methylborepin via Boron-Tin Exchange

Reactant 1 Reactant 2 Product 1 Product 2 Solvent

Cleavage Reactions and Functional Group Transformations

While less reactive than its perhalogenated counterpart, boron tribromide (BBr₃), this compound can also be employed in cleavage reactions, particularly for the deprotection of ethers. This reactivity is central to its use in the final stages of complex molecule synthesis.

The general mechanism for ether cleavage by boron halides involves the initial formation of a Lewis acid-base adduct between the boron center and the ether oxygen. gvsu.edunih.gov This coordination weakens the adjacent carbon-oxygen bond and makes the alkyl group susceptible to nucleophilic attack by a bromide ion. In the case of BBr₃, a bromide can be delivered from another BBr₃-ether adduct. gvsu.edunih.govufp.pt

For this compound, a similar mechanism is expected. The electron-donating methyl group reduces the Lewis acidity of the boron center compared to BBr₃, likely making the cleavage reaction slower or requiring higher temperatures. However, the fundamental steps of adduct formation followed by an Sₙ2-type displacement of the alcohol by a bromide ion remain the presumed pathway. This process transforms an ether functional group into an alcohol and an alkyl bromide. An example of this application is the use of methylboron bromide in the deprotection of methoxy (B1213986) groups during the total synthesis of hericenes, a class of natural products. thieme-connect.com

Table 3: Comparison of Boron Halide Reagents in Ether Cleavage

Reagent Relative Lewis Acidity Reactivity in Ether Cleavage Byproducts
Boron tribromide (BBr₃) High High, often reactive at low temperatures HOBBr₂ (after hydrolysis)

Complexation and Adduct Formation

The strong Lewis acidity of this compound drives its ability to form stable complexes, or adducts, with a wide variety of Lewis bases. This coordination chemistry is fundamental to its reactivity and is a key area of study.

The boron atom in this compound possesses a vacant p-orbital, making it a potent electron pair acceptor. The Lewis acidity of this compound is influenced by the electronic effects of its substituents. The methyl group is an electron-donating group compared to a bromine atom. Therefore, the Lewis acidity of this compound is expected to be slightly lower than that of boron tribromide (BBr₃), but it remains a strong Lewis acid.

The coordination of a Lewis base to the boron center results in a change in hybridization at the boron atom from sp² to sp³, leading to a tetrahedral geometry in the resulting adduct.

This compound forms stable adducts with various Lewis bases containing donor atoms such as nitrogen, oxygen, and sulfur. The formation of these adducts can be represented by the general equilibrium:

CH₃BBr₂ + :L ⇌ CH₃BBr₂·L

where L is a Lewis base.

The stability of the formed adduct is dependent on the nature of the Lewis base, including its steric bulk and the basicity of the donor atom. For instance, stronger bases like trimethylamine (B31210) would be expected to form more stable adducts than weaker bases like diethyl ether.

The formation of these adducts can significantly modify the reactivity of both the this compound and the Lewis base. For example, the formation of an adduct with a chiral Lewis base can create a chiral Lewis acid catalyst for asymmetric synthesis.

While specific thermodynamic data for adduct formation with this compound is not extensively documented, the relative stabilities can be inferred from studies on related boron halides.

Lewis Base Donor Atom Expected Adduct Stability
Trimethylamine (N(CH₃)₃)NitrogenHigh
Pyridine (C₅H₅N)NitrogenHigh
Diethyl ether ((C₂H₅)₂O)OxygenModerate
Tetrahydrofuran (C₄H₈O)OxygenModerate

Table 2: Expected relative stability of adducts formed between this compound and common Lewis bases.

The subsequent reactivity of these adducts is a field of active research. For instance, the reaction of a this compound-ether adduct can lead to ether cleavage as discussed previously. In other cases, the adduct itself can be the desired product or a key intermediate in a larger synthetic sequence.

Derivatives of Methylboron Dibromide and Their Reactivity

Synthesis and Transformations of Organoboron Compounds from Methylboron Dibromide

This compound is a key precursor for creating complex organoboron molecules, from five-membered heterocyclic rings to larger, seven-membered systems and fundamental organoboron compounds like methylboronic acid.

The reaction of boron trihalides with sulfur-nitrogen compounds provides a pathway to various boron-containing heterocycles. In reactions involving methylated dithiaza- and thiadiazadiborolidines, the formation of bromo derivatives using boron tribromide proceeds through an endocyclic reaction mechanism. lookchem.com This involves an initial addition of the boron halide to a ring sulfur atom, forming an adduct which precedes the substitution process. lookchem.com This established reactivity pattern suggests a similar pathway for this compound in the synthesis of methylated versions of these heterocyclic systems.

This compound is instrumental in the synthesis of the borepin ring system, a seven-membered ring containing a single boron atom that is isoelectronic with the tropylium (B1234903) cation. The minimally substituted 1-methylborepin can be synthesized via an exchange reaction between 1,1-dibutylstannepin and this compound in a pentane (B18724) solvent. chem8.orgresearchgate.net This reaction yields 1-methylborepin and dibutyltin (B87310) dibromide after separation. chem8.org

The synthesis of 1-methyl-4,5-cyclopentenoborepin follows a similar strategy, where the corresponding stannepin precursor is treated with this compound to afford the desired borepin. researchgate.net

Table 1: Synthesis of 1-Methylborepin

Precursor Reagent Solvent Product

Data sourced from multiple studies. chem8.orgresearchgate.net

Methylboronic acid is a fundamental organoboron compound, and while numerous synthetic routes exist, its preparation can be achieved from methylboron precursors. The hydrolysis of this compound provides a direct route to methylboronic acid. This reaction is analogous to the hydrolysis of other methylboron compounds to yield the corresponding acid. For instance, trimethylboroxin, the anhydride (B1165640) of methylboronic acid, is readily hydrated to form methylboronic acid.

Alternative methods to access methylboronic acid and its esters often involve the reaction of methyllithium (B1224462) with trialkoxyboranes or the carbonylation of borane-dimethyl sulfide (B99878). These esters and the related anhydride, trimethylboroxin, are easily hydrolyzed to produce methylboronic acid. The development of these varied routes highlights the importance of methylboronic acid as a synthetic building block. google.com

Reactivity of this compound in Carborane Chemistry

Carboranes are polyhedral clusters composed of boron and carbon atoms that exhibit unique thermal stability and chemical properties. sioc-journal.cn this compound can be used to introduce methylboryl groups onto these cages, creating functionalized carborane derivatives with applications in materials science and medicine. sioc-journal.cnmdpi.com

The reactions of nido-carborane dianions with haloboranes are a key strategy for polyhedral expansion, leading to the synthesis of larger "supercarboranes". nih.gov These reactions typically involve the nido-carborane dianion acting as a nucleophile that attacks the electrophilic boron center of the haloborane in a "capping" reaction. nih.gov For example, the reaction of nido-carborane dianions with dibromoborane-dimethyl sulfide complex (HBBr₂·SMe₂) is used to build larger closo-carborane cages. nih.gov

It is through this established reaction pathway that this compound is expected to react with nido-carborane dianions. The dianion would attack the this compound, displacing the bromide ions to incorporate a {B-Me} vertex into the carborane cage. The success of such polyhedral expansion reactions often depends on stabilizing the nido-carborane dianions, for instance, by introducing silyl (B83357) groups onto the cage carbons to suppress competing redox reactions. nih.gov

The synthesis of boron-functionalized carborane derivatives is a significant area of research, aiming to create new materials and therapeutic agents. nih.govescholarship.org The general strategy involves the reaction of lithiated carboranes or nido-carborane anions with electrophilic boron halides to form new B-C or B-B bonds. mdpi.com

For example, C-aminoboryl-ortho-carboranes have been prepared by reacting the lithium derivative of ortho-carborane with bis(dimethylamino)boron chloride. mdpi.com Similarly, bis(ortho-carboranyl)arylboranes are synthesized from the reaction of lithiated carboranes with diarylboron dihalides. mdpi.com Following this logic, the reaction of a lithiated carborane with this compound would serve as a direct method for synthesizing a C-methylborylated carborane derivative. Transition metal-catalyzed B-H activation has also emerged as a powerful method for the regioselective functionalization of carborane cages. sioc-journal.cn

Table 2: General Approaches to Carborane Functionalization with Boron Halides

Carborane Precursor Boron Reagent Type Resulting Bond
Lithiated Carborane R₂B-X C-B

This table represents generalized reaction pathways. mdpi.comnih.gov

Reactivity of Oxoborane Species Derived from Methylboron Compounds

Transient oxoborane species, characterized by a boron-oxygen double bond, are highly reactive intermediates. Their generation from derivatives of methylboron compounds, such as bridged boranoanthracenes, opens pathways to novel chemical transformations. acs.orgnih.govacs.org The mechanism often involves the coordination of an oxygen-Lewis base like dimethyl sulfoxide (B87167) (DMSO) to the boron center of a precursor, which then triggers a fragmentation cascade driven by oxidative aromatization to yield the free oxoborane. acs.orgacs.org These species exhibit diverse reactivity, including unique insertion and cycloaddition reactions. nih.govweizmann.ac.il

Insertion Reactions into B-C Bonds

A significant and novel reactivity pathway for oxoborane species derived from methylboron compounds is their insertion into boron-carbon (B-C) bonds. acs.orgnih.gov This reaction represents a new frontier in oxoborane chemistry, as previous examples of oxoborane insertion were limited to C-H bonds under high-temperature conditions. acs.org

In recent studies, aminoxoborane species generated from boranoanthracene precursors have been shown to undergo intermolecular insertion into C–B bonds. acs.org For instance, the reaction involving oxoboranes derived from specific phenyl- and trimethylsilyl-substituted boranoanthracenes (Ph-BA 1d and TMS-BA 1c) yielded insertion products in significant yields. acs.org

Detailed research findings have demonstrated the viability of this transformation under relatively mild conditions. The insertion products were obtained in yields that could be optimized by adjusting the reaction parameters. acs.org

Table 1: Yields of B-C Bond Insertion Reactions

Precursor Product Reaction Conditions Yield (%) Citation
Ph-BA (1d) 3d Not specified 60 acs.org
TMS-BA (1c) 3c Not specified 34 acs.org
TMS-BA (1c) 3c Room temperature, 48 h 86 acs.org

This table summarizes the reported yields for the intermolecular insertion of oxoborane species into C-B bonds.

This intermolecular insertion into B-C bonds highlights a previously undiscovered reaction pathway for oxoboranes, pointing toward their potential for creating more complex organoboron structures. acs.orgresearchgate.net

Cycloaddition Reactions with Nitrones and Azomethine Imines

Oxoboranes derived from methylboron compounds also participate in cycloaddition reactions, serving as versatile partners for the synthesis of novel boron-containing heterocycles. acs.orgnih.gov These reactions provide efficient access to 5- and 7-membered boracycles. acs.orgresearchgate.net

Specifically, aminoxoboranes have been shown to undergo a [3+2] cycloaddition reaction with nitrones. acs.orgnih.gov For example, aminoxoboranes generated from isopropyl- and trimethylsilyl-substituted boranoanthracene precursors reacted with phenyl-tert-butyl-nitrone, resulting in the formation of 5-membered dioxazaborolidine heterocycles. acs.org This reaction proceeds with good efficiency, as demonstrated by NMR yield analysis. acs.org A related formal insertion of an oxoborane into an oxaziridine (B8769555) ring has also been observed, which proceeds through the in situ formation of a nitrone intermediate that then undergoes cycloaddition. acs.orgacs.org

Table 2: [3+2] Cycloaddition of Aminoxoboranes with Nitrones

Aminoxoborane Precursor Reagent Product Type Yield (NMR) Citation
iPr-BA (1a) Phenyl-tert-butyl-nitrone 5-membered boranoheterocycle 61% acs.org
TMS-BA (1c) Phenyl-tert-butyl-nitrone 5-membered boranoheterocycle 61% acs.org

This table shows the NMR yields for the [3+2] cycloaddition reaction between aminoxoboranes and a nitrone.

Furthermore, these oxoborane species are capable of engaging in [5+2] cycloaddition reactions with azomethine imines, which represents the first reported instance of this type of reactivity for oxoboranes. acs.orgnih.govresearchgate.net The reaction between an aminoxoborane derived from a trimethylsilyl-substituted precursor and an azomethine imine successfully produced a 7-membered boracycle. acs.orgacs.org This discovery expands the scope of cycloaddition reactions for boron-containing species and provides a novel route to larger heterocyclic systems. researchgate.netresearchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of methylboron dibromide, offering precise information about the hydrogen, boron, and carbon atoms.

In ¹H NMR spectroscopy, the protons of the methyl group in this compound produce a single resonance, as all three hydrogen atoms are chemically equivalent. The chemical shift of this signal is influenced by the electronegativity of the substituent attached to the methyl group. The dibromoboryl group (-BBr₂) is a strong electron-withdrawing group, which deshields the methyl protons, causing their resonance to appear at a lower field (higher ppm value) compared to methane (B114726) (CH₄, δ ≈ 0.23 ppm). docbrown.info

Table 1: Comparative ¹H NMR Chemical Shifts

Compound Formula Chemical Shift (δ, ppm)
Methane CH₄ 0.23 docbrown.info
Iodomethane CH₃I 2.16 docbrown.info
Bromomethane (B36050) CH₃Br 2.68 docbrown.info
Chloromethane CH₃Cl 3.05 docbrown.info
Fluoromethane CH₃F 4.10 docbrown.info

This table is interactive. Click on the headers to sort.

¹¹B NMR spectroscopy is exceptionally useful for studying boron-containing compounds due to the high natural abundance (80.1%) and sensitivity of the ¹¹B nucleus. magritek.com The chemical shift in ¹¹B NMR is highly sensitive to the electronic environment around the boron atom. For three-coordinate organoboranes, the chemical shift is influenced by the nature of the substituents.

In this compound, the boron atom is bonded to one carbon and two bromine atoms. The presence of the electronegative bromine atoms significantly influences the ¹¹B chemical shift. The addition of a ligand or base to the empty p-orbital on a tricoordinate boron atom results in an upfield shift in the spectrum. sdsu.edu The chemical shift for this compound is reported to be around δ = 62.2 ppm relative to BF₃·OEt₂. This downfield shift is characteristic of three-coordinate boron dihalides. The reaction of this compound with other compounds, such as stannacyclohexadiene, has been followed by ¹¹B NMR, confirming its role as a reactant in the formation of new boron-containing heterocycles. researchgate.net

Table 2: Representative ¹¹B NMR Chemical Shifts for Tricoordinate Boron Compounds

Compound Formula ¹¹B Chemical Shift (δ, ppm)
Trimethylborane (B1581522) B(CH₃)₃ 86.0
Boron tribromide BBr₃ 40.0
Boron trichloride (B1173362) BCl₃ 46.0
Boron trifluoride BF₃ 10.0

This table is interactive. Click on the headers to sort.

¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. This compound contains a single methyl carbon atom, which gives rise to one signal in the ¹³C NMR spectrum. Similar to ¹H NMR, the chemical shift of the carbon is influenced by the attached BBr₂ group. Comparing with halomethanes, where the ¹³C chemical shift increases with the electronegativity of the halogen (from -24.0 ppm for CH₃I to 74.7 ppm for CH₃F), the BBr₂ group is expected to have a significant deshielding effect. docbrown.info For instance, the carbon in dibromomethane (B42720) (CH₂Br₂) resonates at 19.2 ppm. chemicalbook.com The ¹³C NMR parameters for derivatives of this compound have been discussed in the context of forming nido-carboranes. researchgate.net

³¹P NMR Spectroscopy is not used for the direct structural characterization of this compound itself, as the compound lacks phosphorus. However, it is a powerful tool for characterizing the Lewis acidity of the boron center. magritek.com By reacting this compound with a phosphine (B1218219) oxide probe, such as triethylphosphine (B1216732) oxide (Et₃PO), a Lewis acid-base adduct is formed. The change in the ³¹P chemical shift of Et₃PO upon coordination to the boron atom provides a quantitative measure of the acceptor strength (Lewis acidity) of this compound. This method has been successfully applied to determine the relative Lewis acidity of boron trihalides. magritek.com

Isotopic shifts occur when one isotope is replaced by another, leading to small but measurable changes in NMR chemical shifts. wikipedia.org In this compound, two primary isotopic effects can be considered:

¹⁰B/¹¹B Isotope Effect: Boron exists as two stable isotopes, ¹¹B (I=3/2, 80.1%) and ¹⁰B (I=3, 19.9%). magritek.com The presence of these two isotopes can affect the spectra of neighboring nuclei like ¹H and ¹³C. Due to the difference in mass and nuclear magnetic moment, the ¹³C or ¹H nucleus bonded to a ¹⁰B atom will have a slightly different chemical shift compared to one bonded to an ¹¹B atom. This can sometimes lead to the appearance of broadened signals or resolved multiplets, depending on the resolution of the spectrometer and the magnitude of the isotopic effect.

Deuterium (B1214612) Isotope Effect: If the methyl group is isotopically labeled, for example, by replacing a proton with deuterium (CH₂D-BBr₂), an isotopic shift would be observed in the ¹H NMR spectrum. The deuterium atom would cause a small upfield shift (typically 0.01-0.05 ppm) for the remaining protons in the molecule. This "isotopic fingerprint" method, which relies on deuterium-induced isotope shifts, is a powerful technique for studying aggregation and the structure of complex mixtures. researchgate.net

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com A Raman spectrum provides a chemical fingerprint that can be used to identify a molecule and distinguish it from others. bruker.com

The vibrational spectrum of this compound is characterized by absorptions corresponding to the stretching and bending of its constituent bonds (C-H, C-B, B-Br).

C-H Vibrations: The methyl group will exhibit symmetric and asymmetric stretching vibrations, typically found in the 2850-3000 cm⁻¹ region. C-H deformation (bending) vibrations are expected in the 1370-1470 cm⁻¹ range. docbrown.info

C-B Bond Vibration: The carbon-boron stretching frequency is expected to appear in the region of 1100-1200 cm⁻¹.

B-Br Bond Vibrations: The boron-bromine stretching vibrations are found at lower frequencies due to the heavier mass of the bromine atoms. For boron tribromide (BBr₃), strong absorptions corresponding to B-Br stretching are observed in the 600-800 cm⁻¹ region. Similar absorptions are expected for this compound. The Raman and infrared spectra of mixed boron chlorobromides have been studied to identify the vibrational modes of B-Cl and B-Br bonds. chemistry-chemists.com

Table 3: Expected Vibrational Frequencies for this compound

Bond Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H Stretching 2850 - 3000 docbrown.info
C-H Bending/Deformation 1370 - 1470 docbrown.info
C-B Stretching 1100 - 1200

This table is interactive. Click on the headers to sort.

The combination of these spectroscopic methods provides a comprehensive and unambiguous characterization of this compound, confirming its structure and providing insight into its electronic properties and chemical reactivity.

Characterization of Functional Groups

The primary functional groups within this compound are the methyl group (-CH₃) and the dibromoboryl group (-BBr₂). Spectroscopic methods are essential for identifying the characteristic vibrations and resonances of these groups.

Infrared (IR) Spectroscopy: IR spectroscopy is a significant tool for the analysis of organoboron compounds. vdoc.pub For this compound, IR spectra would be expected to show absorption bands corresponding to:

C-H stretching vibrations of the methyl group, typically appearing in the 2900-3000 cm⁻¹ region.

C-H bending vibrations (symmetric and asymmetric) for the methyl group.

B-C stretching vibration , which provides direct evidence of the carbon-boron bond.

B-Br stretching vibrations . These are expected at lower frequencies and would be characteristic of the dibromoboryl moiety. Asymmetric and symmetric stretches of the BBr₂ group would be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly using ¹H, ¹³C, and ¹¹B nuclei, is widely employed to monitor boron compounds. vdoc.pub

¹H NMR: A single resonance would be expected for the three equivalent protons of the methyl group.

¹³C NMR: A single carbon resonance corresponding to the methyl group would be observed.

¹¹B NMR: This is the most common NMR technique for boron compounds. vdoc.pub this compound would exhibit a single resonance in a chemical shift region characteristic of three-coordinate organoboron dihalides. The signal would be broadened due to the quadrupolar nature of the boron nucleus.

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry is a key technique for confirming the molecular weight and elemental composition of this compound. The analysis of boron-containing fragments is a typical feature in the mass spectra of these compounds. vdoc.pub Products of reactions involving this compound have been identified by mass spectrometry, often showing a high-intensity molecular ion. dtic.mil

A defining characteristic of the mass spectrum of this compound is the complex isotopic pattern that arises from the natural abundance of isotopes for both boron and bromine:

Boron Isotopes: ¹⁰B (≈20%) and ¹¹B (≈80%)

Bromine Isotopes: ⁷⁹Br (≈50.7%) and ⁸¹Br (≈49.3%)

The molecular ion (M⁺) peak would therefore appear as a cluster of peaks reflecting all possible combinations of these isotopes. The most intense peak in this cluster would correspond to the most abundant isotopes, [¹¹B⁷⁹Br⁸¹BrCH₃]⁺. Fragmentation would likely involve the loss of bromine atoms or the methyl group, with each fragment also displaying a characteristic isotopic pattern. vdoc.pub

X-ray Diffraction Analysis for Solid-State Structures

A comprehensive search of the scientific literature indicates that a solid-state structure of this compound determined by single-crystal X-ray diffraction has not been reported. This analytical technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structures of numerous more complex compounds synthesized from this compound, such as borepins and their metal complexes, have been determined, data for the reagent itself is not available. chem8.orgdatapdf.com

Determination of Molecular Geometry and Connectivity

In the absence of experimental X-ray diffraction data, the molecular geometry of this compound in the gas phase or as an isolated molecule is predicted by theoretical models such as Valence Shell Electron Pair Repulsion (VSEPR) theory. The central boron atom is bonded to three other atoms (one carbon and two bromine) and has no lone pairs of electrons. This configuration results in a trigonal planar geometry around the boron atom. The bond angles (C-B-Br and Br-B-Br) are expected to be approximately 120°.

Insights into Crystal Packing and Intermolecular Interactions

As no crystal structure has been published for this compound, a definitive analysis of its crystal packing and intermolecular interactions is not possible. Such an analysis would describe how individual molecules arrange themselves in a solid lattice and detail the nature and strength of the forces (e.g., van der Waals forces) between adjacent molecules.

Photoelectron Spectroscopy

There is no information available in the reviewed scientific literature regarding the characterization of this compound using photoelectron spectroscopy (PES). This technique measures the kinetic energies of electrons ejected from a molecule by ionizing radiation and provides insight into the energies of molecular orbitals.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanics offers a fundamental framework for understanding the arrangement and behavior of electrons within a molecule. wikipedia.org For methylboron dibromide, these investigations are crucial for characterizing its bonding, stability, and spectroscopic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard tool in computational chemistry due to its balance of accuracy and computational cost. researchgate.net DFT calculations are used to determine the electronic structure and properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.netnih.gov In the context of this compound and related organoboron compounds, DFT methods are employed to calculate optimized geometries, vibrational frequencies, and thermochemical data. researchgate.netresearchgate.netdtu.dk For instance, DFT calculations can predict bond lengths and angles with high accuracy, which can be compared with experimental data where available. The choice of functional and basis set is critical in DFT calculations to ensure the reliability of the results. nih.gov

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory, offer a systematic pathway to achieving high accuracy. researchgate.netnih.gov For this compound, ab initio calculations have been used to study its existence and reactions. For example, high-level ab initio studies on related singlet methylborylene have been conducted to understand its chemical behavior. The reaction of this compound with reagents like 1,1-dibutylstannepin has been investigated using these methods to understand the formation of products like 1-methylborepin. chem8.org These calculations provide a detailed picture of the electronic structure and are often used to benchmark the results from less computationally expensive methods like DFT. researchgate.net

Electron Correlation and Relativistic Effects

For molecules containing heavier elements, such as bromine in this compound, both electron correlation and relativistic effects can be significant. nih.govresearchgate.net Electron correlation refers to the interaction and correlated motion of electrons, which is not fully accounted for in simpler models like Hartree-Fock. rsc.org Methods like MP2 and coupled-cluster theory are designed to systematically include electron correlation. nih.govrsc.org

Relativistic effects arise from the high velocities of electrons in the vicinity of heavy nuclei, leading to changes in their mass and, consequently, the electronic structure. vu.nl For bromine, these effects can influence bond lengths, bond energies, and spectroscopic properties. While often subtle for lighter elements, their inclusion is crucial for achieving high accuracy in theoretical predictions for molecules containing elements from the lower part of the periodic table. nih.govresearchgate.net The interplay between electron correlation and relativistic effects is complex and requires sophisticated computational approaches for an accurate description. nih.govresearchgate.net

Computational Analysis of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the intricate details of chemical reactions. montclair.edu By mapping the potential energy surface, researchers can identify intermediates, transition states, and the energetic barriers that govern reaction rates.

Transition State Characterization and Activation Energy Profiling

A key aspect of studying reaction mechanisms is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. montclair.edu Computational methods can be used to locate these transition states and calculate their structures and energies. umich.edu From the energies of the reactants and the transition state, the activation energy of a reaction can be determined, which is a critical parameter for understanding reaction kinetics. youtube.com For reactions involving this compound, such as its role in the synthesis of borepins, computational profiling of the activation energies for different proposed pathways can help to identify the most likely mechanism. researchgate.netchem8.org This involves calculating the energy profile along the reaction coordinate, which provides a detailed map of the energy changes as reactants are converted to products. youtube.com

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a theoretical tool used to visualize and analyze the extent of electron localization in a molecule. wikipedia.orgjussieu.fr It provides a chemically intuitive picture of bonding, showing regions corresponding to covalent bonds, lone pairs, and atomic cores. wikipedia.orgmpg.de In the context of reaction mechanisms, ELF analysis can be applied to points along the reaction pathway to monitor the changes in electron density as bonds are broken and formed. core.ac.uk This "movie" of electronic rearrangement provides a deep understanding of the electronic processes that drive a chemical transformation. core.ac.uk For a reaction involving this compound, ELF analysis could reveal, for example, the precise nature of the bond-forming event between the boron atom and another reactant. The topological analysis of the ELF gradient field can define the sequence of electronic changes, offering a detailed description of the reaction mechanism at the molecular level. core.ac.uk

Interactive Data Table: Theoretical and Computational Data for this compound and Related Compounds

CompoundMethodBasis SetCalculated PropertyValueReference
This compoundAb initioNot specified in abstractReaction studiesReacts with 1,1-dibutylstannepin chem8.org
1-MethylborepinAb initioNot specified in abstractFormationProduct of reaction between this compound and 1,1-dibutylstannepin chem8.org
1-ChloroborepinAb initio6-31GOptimized geometryPlanar C₂v symmetry chem8.org
1-AminoborepinAb initio6-31GOptimized geometryCₛ symmetry chem8.org
BorepinsDFTB3LYP/6-311++G(d,p)Aromaticity analysisNICS values calculated researchgate.net

Noncovalent Interactions (NCI) Index Studies

The Noncovalent Interactions (NCI) index is a powerful computational tool that allows for the visualization and characterization of weak, noncovalent interactions in real space, based on the electron density and its derivatives. While specific NCI index studies on this compound are not prevalent in the literature, the methodology has been effectively applied to other organoboronic compounds to elucidate subtle interactions that govern their supramolecular chemistry.

For instance, a study on 3-(dihydroxyboryl)anilinium salts utilized NCI index calculations to identify and characterize weak boron-π interactions that contribute to the stability of the crystal packing. researchgate.net In these structures, the boron atom acts as an electrophilic center and interacts with the electron-rich π-system of an adjacent aromatic ring. The NCI analysis visualizes these interactions as broad, low-density regions between the interacting moieties, confirming their attractive nature. This approach demonstrates the capability of NCI analysis to reveal and understand the role of boron in weak intermolecular forces, a principle that is directly applicable to understanding how this compound might interact with π-systems or other electron-rich domains in various chemical environments.

Bonding Analysis and Aromaticity Assessment

The bonding in organoboron compounds is remarkably diverse, owing to the electron-deficient nature of the tricoordinate boron atom, which possesses a vacant p-orbital. Computational chemistry provides indispensable tools for analyzing these bonding characteristics.

While this compound lacks boron-oxygen bonds, understanding the nature of B-O bonding is fundamental to boron chemistry and provides a valuable contrast to the B-C and B-Br bonds. Computational studies on various oxoboranes have been instrumental in characterizing the extent of multiple bonding between boron and oxygen. These investigations, employing methods such as second-order Møller-Plesset (MP2) perturbation theory and Density Functional Theory (DFT), have shown that the B-O bond can range from a single bond to a true triple bond (B≡O), as seen in boronyl-containing species. researchgate.netresearchgate.netchem8.org

Natural Bond Orbital (NBO) analysis and calculated bond orders in acyclic aminoboron monoxides, for example, are consistent with the presence of a B≡O triple bond. researchgate.net In contrast, cyclic borocycle systems often exhibit B=O double bond character. researchgate.netresearchgate.net These findings highlight the significant pπ-pπ interaction between oxygen lone pairs and the vacant boron p-orbital, a feature that is less pronounced in the B-C single bond of this compound.

Compound ClassComputational MethodCalculated B-O Bond Length (Å)Calculated Bond OrderBond CharacterReference
Acyclic OxoboranesMP2/cc-pVTZ~1.223~2.9Triple Bond researchgate.net
BorocycleDFT/B3LYP~1.304~2.0Double Bond researchgate.net
Boronic AcidsMP2/aug-cc-pVTZ~1.351< 2.0Partial Double Bond

The incorporation of a boron atom into a cyclic π-system offers a unique avenue to study aromaticity. Borepins, seven-membered rings containing a boron atom, are isoelectronic with the aromatic tropylium (B1234903) cation and have been the subject of extensive computational studies to assess their aromatic character. chemrxiv.org

Theoretical methods are used to calculate various indices of aromaticity. These include:

Aromatic Stabilization Energy (ASE): This value quantifies the extra stability of the cyclic conjugated system compared to an appropriate acyclic reference.

Nucleus-Independent Chemical Shift (NICS): This probes the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.

Bond Length Alternation (BLA): Aromatic systems exhibit minimal alternation between single and double bond lengths.

Studies on the parent borepin molecule show it to possess significant C-C bond length alternation and a low ASE, indicating it is much less aromatic than the tropylium ion. chemrxiv.org However, downfield ¹H NMR chemical shifts do indicate the presence of a diatropic ring current. chemrxiv.org Computational analyses of various substituted and annelated borepins reveal a complex interplay of factors that influence the degree of aromaticity. chemrxiv.org

MoleculeAromaticity CriterionCalculated ValueIndicationReference
BorepinASE (kcal/mol)-5.1Weakly Aromatic chemrxiv.org
Tropylium CationASE (kcal/mol)-16.8Aromatic chemrxiv.org
BorepinNICS(0) (ppm)-3.7Weakly Aromatic chemrxiv.org
BorepinNICS(1) (ppm)-6.9Aromatic chemrxiv.org
BenzeneNICS(1) (ppm)-9.7Aromatic

NICS(0) is calculated at the ring center; NICS(1) is calculated 1 Å above the ring center.

The Lewis acidic nature of the boron atom in compounds like this compound governs much of their reactivity. The vacant p-orbital on the boron atom readily accepts electron density from Lewis bases, forming a donor-acceptor dative bond.

A key aspect of bonding in many boron compounds is the concept of π-backbonding. This occurs when an adjacent atom with lone pairs (like a halogen or oxygen) donates electron density back into the vacant p-orbital of the boron. This interaction can strengthen the bond and reduce the Lewis acidity of the boron center. In this compound, π-backbonding from the bromine atoms to the boron center is expected.

Prediction of Spectroscopic Parameters

Computational chemistry provides a robust framework for the accurate prediction of NMR chemical shifts, which is invaluable for structural elucidation and for understanding electronic environments. For boron-containing compounds, ¹¹B NMR is a particularly powerful characterization tool.

The standard high-level approach involves geometry optimization followed by the calculation of magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with DFT. rsc.org The calculated isotropic shielding constants (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound (e.g., BF₃·OEt₂ for ¹¹B).

To improve accuracy, a linear regression analysis is often employed. By calculating the shielding constants for a database of known boron compounds and comparing them to their experimental chemical shifts, a linear correlation is established:

δ_pred = (σ_ref - σ_calc) / m

where 'm' is the slope derived from the regression. This procedure effectively corrects for systematic errors in the computational method. Studies have shown that this protocol can predict ¹¹B chemical shifts with a root-mean-square deviation (RMSD) of around 3-4 ppm, which is sufficiently accurate to distinguish between different boron environments. This predictive power is directly applicable to this compound for confirming its structure and probing its electronic properties.

Applications in Organic Synthesis and Catalysis

Methylboron Dibromide as a Reagent in Cross-Coupling Reactions

Cross-coupling reactions, which form carbon-carbon bonds by joining two different organic fragments with the aid of a metal catalyst, are a cornerstone of modern organic synthesis. While this compound itself is not typically the direct coupling partner, it is a ready precursor to the methylboron compounds that are.

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that couples an organoboron compound with an organic halide. In the context of methylation, methylboronic acid (CH₃B(OH)₂) and its trimer, trimethylboroxine, are frequently used to introduce a methyl group onto an aromatic ring. researchgate.netuwindsor.ca this compound can be readily hydrolyzed, even in situ under the aqueous basic conditions of the Suzuki-Miyaura reaction, to form the active methylboronic acid.

The general transformation involves the reaction of an aryl halide with methylboronic acid in the presence of a palladium catalyst and a base. This method is valued for its mild conditions, tolerance of a wide variety of functional groups, and the generation of non-toxic, easily removable boron-containing byproducts. researchgate.net

Table 1: Examples of Suzuki-Miyaura Methylation of Aryl Halides

Aryl HalideMethylating AgentCatalystBaseYield (%)
4-BromotolueneTrimethylboroxinePd(PPh₃)₄K₂CO₃>95
1-Bromo-4-nitrobenzeneTrimethylboroxinePdCl₂(dppf)K₃PO₄98
2-ChloropyridineTrimethylboroxinePdCl₂(dppf)K₃PO₄85

Data compiled from various sources detailing Suzuki-Miyaura methylation reactions. researchgate.netuit.no

Iterative cross-coupling represents a powerful strategy for the systematic and controlled assembly of complex molecules from simple building blocks. This approach often relies on bifunctional reagents that can participate in sequential coupling reactions. A key development in this area is the use of N-methyliminodiacetic acid (MIDA) boronates, which are air-stable, crystalline solids that are unreactive under standard Suzuki-Miyaura conditions but can be deprotected to release the reactive boronic acid when needed. nih.govcore.ac.ukrsc.org

While direct synthesis of methyl MIDA boronate from this compound is not prominently documented, the synthesis of other MIDA boronates has been achieved using boron tribromide (BBr₃), a related reagent. nih.gov It is conceivable that this compound could be converted to methylboronic acid, which is then condensed with MIDA to form the desired methyl MIDA boronate. This protected methylboron species could then be incorporated into an iterative synthesis sequence. The stability of MIDA boronates allows for the construction of complex molecules through a series of controlled coupling steps. core.ac.uk

The formation of a carbon-carbon bond is a fundamental transformation in organic chemistry. alevelchemistry.co.uk In the context of palladium-catalyzed cross-coupling reactions, the organoboron species, derived from a precursor like this compound, acts as the nucleophilic partner after transmetalation to the palladium center. The organic halide serves as the electrophile. illinois.eduyoutube.com

The reaction of an alkylboron reagent, such as one derived from this compound, with an organic halide (an electrophile) in the presence of a palladium catalyst leads to the formation of a new carbon-carbon bond. rsc.org This is the essence of the Suzuki-Miyaura reaction discussed previously. The methyl group, originally attached to the boron in this compound, is ultimately transferred to the organic electrophile.

Role in Hydroboration and Carboboration Reactions

Beyond cross-coupling, boron reagents are central to reactions involving the addition of boron to unsaturated carbon-carbon bonds, such as hydroboration and carboboration.

Hydroboration involves the addition of a boron-hydrogen bond across a double or triple bond. wikipedia.org The reaction is renowned for its predictable regioselectivity and stereoselectivity. Typically, the boron atom adds to the less sterically hindered carbon of the double bond (anti-Markovnikov addition), and the addition occurs in a syn fashion, meaning the boron and hydrogen atoms add to the same face of the double bond. libretexts.orgorganic-chemistry.orglibretexts.orgyoutube.com

While borane (B79455) (BH₃) and its derivatives like 9-BBN and disiamylborane (B86530) are the most common hydroborating agents, the direct use of this compound for hydroboration is not typical due to the absence of a B-H bond. However, should a methyl-substituted borane with a B-H bond be generated from this compound, it would be expected to follow the established principles of regioselectivity and stereoselectivity, with the methyl group influencing the steric environment around the boron center.

Organoboronic esters are versatile and stable synthetic intermediates that are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orgorganic-chemistry.orgwhiterose.ac.uk These esters are often prepared by reacting a boronic acid with a diol, such as pinacol (B44631) or ethylene (B1197577) glycol. libretexts.org

This compound can serve as a convenient starting material for the synthesis of methylboronic esters. The reaction of this compound with a diol, typically in the presence of a base to scavenge the generated HBr, would yield the corresponding cyclic methylboronic ester. For instance, reaction with pinacol would produce methylboronic acid pinacol ester. This transformation provides a stable, easily handled source of the methylboron moiety for subsequent synthetic applications. rsc.org

Table 2: Common Diols for Boronic Ester Formation

DiolResulting Boronic Ester Type
PinacolPinacol boronate
Ethylene glycolDioxaborolane
Neopentyl glycolDioxaborinane
(-)-PinanediolChiral pinanediol boronate

This conversion of a reactive dihaloborane to a more stable boronic ester is a common strategy in organic synthesis to facilitate purification, storage, and handling of organoboron reagents.

Catalytic Applications of Methylboron Compounds and Their Derivatives

Organoboron compounds are integral to many catalytic processes. researchgate.net Due to the presence of a vacant p-orbital, trivalent boron compounds act as Lewis acids, a property that is central to their catalytic activity. rsc.orgoaepublish.com This Lewis acidity allows them to activate substrates, often by forming a coordinate covalent bond with a nucleophile. researchgate.net More recently, highly electron-deficient organoboranes have gained attention as powerful catalysts. thieme-connect.com The catalytic applications are diverse, ranging from polymerization to complex organic transformations. researchgate.netontosight.ai

The development of asymmetric catalysis using organoboron species represents a significant advancement in synthetic chemistry, enabling the production of chiral molecules with high stereoselectivity. su.se Chiral organoboron reagents are particularly useful in stereoselective transformations. nih.gov Historically, the ability to convert trivalent boron to a tetravalent state in the presence of a nucleophile has been exploited for synthesizing optically active molecules through methods like asymmetric hydroboration and asymmetric allyl- and crotylboration. rsc.org

Modern methods have expanded this scope considerably. For instance, catalytic enantioselective 1,2-boronate rearrangements have been developed to convert simple molecules like dichloromethane (B109758) into a variety of chiral α-chloro pinacol boronic esters. nih.gov These building blocks can then undergo further stereospecific reactions to create complex trisubstituted stereocenters. nih.gov

A key area of research is the catalytic asymmetric allylation using allylboron species, which provides access to highly stereoselective products. researchgate.net Furthermore, efficient catalytic methods for the addition of allyl and allenyl organoboron reagents to fluorine-substituted ketones have been introduced. researchgate.netnih.gov These reactions, often facilitated by simple aminophenol-derived catalysts, yield versatile tertiary homoallylic alcohols with high yields and enantiomeric ratios. nih.gov The success of these catalysts is often attributed to non-bonding interactions, such as those between a protonated amine in the catalyst and the fluoro-organic substrate, which help control enantioselectivity. nih.gov

The creation of compounds with a stereocenter at the boron atom itself is a more recent challenge that has been elegantly addressed. rsc.org For example, a copper-catalyzed desymmetrization reaction has been used to create tetrahedral boron-stereogenic centers with excellent enantiomeric excess (up to 99% ee). rsc.org

Table 1: Examples of Enantioselective Catalysis Mediated by Organoboron Species

Reaction TypeCatalyst/ReagentSubstrateProductYieldEnantiomeric Excess (ee) / Ratio (er)Reference
Addition to FluoroketonesAminophenol-derived catalyst / Allylboron reagentFluorine-substituted ketonesTertiary homoallylic alcoholsUp to 98%>99:1 er researchgate.netnih.gov
1,2-Boronate RearrangementLithium-isothiourea-boronate speciesBoronic esters and dichloromethaneα-Chloro pinacol boronic esters-Up to 94% ee nih.gov
CuAAC DesymmetrizationCu(CH₃CN)₄PF₆ / Chiral BOX ligandDialkynyl-functionalized boraneN,N-π conjugated scaffolds with B-stereogenic center57-91%Up to 99% ee rsc.org
B-H Bond InsertionCopper catalyst / Diazo derivatives2-Arylpyridine-boranesBoron-stereogenic compounds-Excellent rsc.org

Organoboron acids, including boronic and borinic acids, are stable and soluble organic Lewis acids that serve as effective catalysts for a wide array of organic reactions. acs.orgnih.govnih.gov Their catalytic action generally involves the reversible formation of a covalent bond with oxygen-containing substrates, activating them for subsequent transformations like dehydration, carbonyl condensation, acylation, alkylation, and cycloadditions. acs.orgnih.gov

A significant application is in the alternating ring-opening copolymerization (ROCOP) of CO₂ with cyclic ethers like epoxides and oxetane. rsc.org Modularly designed organoboron catalysts, often featuring an ammonium (B1175870) salt linked to a Lewis acidic boron center, have shown unprecedented activity in these polymerizations. rsc.orgacs.org For example, a dinuclear organoboron catalyst achieved a turnover number of 56,500 for the ring-opening polymerization of epoxides, while a tetranuclear catalyst successfully enabled the previously challenging copolymerization of CO₂ and epichlorohydrin. acs.org Borinane-based catalysts have demonstrated high productivity, yielding up to 5.7 kg of poly(cyclohexene carbonate) per gram of catalyst. rsc.org

In other transformations, highly electron-deficient organoboranes such as B(C₆F₅)₃ are used to catalyze the α-functionalization of amines through hydride abstraction, forming an iminium hydridoborate ion pair that can be trapped by various nucleophiles. thieme-connect.com This strategy has been applied to reactions like α-amino furylation. thieme-connect.com Organoboron species also catalyze the hydroboration of alkenes and alkynes, although caution is warranted as trace impurities or thermal decomposition of reagents like pinacolborane (HBpin) can generate BH₃, leading to "hidden" boron catalysis. nih.gov

Photoinduced chemical transformations have emerged as a powerful tool in organic synthesis, and borylation reactions are no exception. researchgate.net These methods, which often operate under mild conditions, provide new pathways for creating carbon-boron bonds. acs.orgnih.gov Research in this area includes photoredox-initiated borylations catalyzed by transition metals or organic dyes, as well as direct photochemical borylations. acs.orgnih.gov

Visible-light-induced radical borylation reactions involving N-heterocyclic carbene boranes (NHC-boranes) have become a significant area of focus. thieme-connect.com These NHC-boranes serve as precursors to boron-centered radicals, which can participate in a wide range of borylation reactions with substrates like polyfluoroarenes, arenes, alkenes, and alkynes. thieme-connect.com

Catalyst-free approaches have also been developed. One such method uses visible light to promote the cross-coupling of aryl halides with bis(pinacolato)diboron (B136004). nih.govnih.gov The reaction is thought to proceed through an electron-donor-acceptor (EDA) complex formed between solvent anions (like the dimsyl anion) and the aryl halide. nih.govnih.gov This technique is notable for its functional group tolerance, working with anilines, amides, and esters at room temperature. nih.gov Another catalyst-free method involves forming a halogen-bonding complex between an aryl halide and a phenol (B47542) derivative like 2-naphthol (B1666908) to facilitate photoinduced borylation. nih.gov

In addition to borylation, photoinduced rearrangements of organoboron compounds have been observed. For example, a reversible photoisomerization between a borepin and a borirane has been studied, providing insights into the excited-state reactivity of organoboron compounds, which could be useful for designing new photo-responsive materials.

Table 2: Selected Photoinduced Borylation Methodologies

MethodCatalyst/PromoterSubstratesKey FeaturesReference
NHC-Boryl RadicalsVisible-light photocatalystPolyfluoroarenes, arenes, alkenes, alkynesUtilizes NHC-boranes as radical precursors. thieme-connect.com
Copper PhotocatalysisHeteroleptic Copper Complex / Blue LEDsAryl, heteroaryl, vinyl, and alkyl halidesAffords corresponding boronic acid esters in good to excellent yields; adaptable to continuous-flow. researchgate.net
EDA Complex FormationNone (Solvent anions) / Visible lightAryl halidesCatalyst-free; proceeds at room temperature with good functional group tolerance. nih.govnih.gov
Halogen-Bonding PromotionNone (2-Naphthol) / Visible lightAryl halidesChemoselective and catalyst-free method. nih.gov

Precursor for Advanced Synthetic Building Blocks

This compound and related organoboron compounds are foundational precursors for synthesizing more complex and highly valuable synthetic building blocks. wikipedia.org Their ability to be transformed into a wide range of other functional groups makes them indispensable in modern synthetic chemistry. mit.eduresearchgate.net

The synthesis of chiral organoboranes is a cornerstone of asymmetric synthesis, as the chirality can be transferred with high fidelity in subsequent reactions. A variety of methods have been developed to access these important intermediates.

One established approach is the asymmetric hydroboration of prochiral alkenes using reagents like diisopinocampheylborane (B13816774) (Ipc₂BH), derived from α-pinene. dtic.milias.ac.in This method produces chiral B-alkyldiisopinocampheylboranes, which can be converted into chiral boronic esters. dtic.mil The enantiomeric purity of these products can often be enhanced through kinetic resolution during the reaction. dtic.mil

More recent methods provide alternative routes. The reaction of aryl-stabilized sulfonium (B1226848) ylides with trialkyl- or triarylboranes results in a clean homologation. nih.gov When chiral sulfides are used, this reaction becomes asymmetric, yielding chiral organoboranes with high enantioselectivity (>95% ee). nih.govresearchgate.net Copper-catalyzed sequential reduction/hydroboration of γ,γ-disubstituted allylic substrates offers an efficient pathway to γ-chiral alkylboronates with enantioselectivities up to 99% ee. rsc.org Furthermore, stable, enantioenriched NHC-borane complexes that are stereogenic at the boron atom can be prepared through a chlorination/arylation sequence starting from a diastereomeric mixture. nih.gov General routes have also been developed for synthesizing labeled chiral monoalkyl-boranes, which are valuable for mechanistic studies and as synthetic intermediates. iaea.org

Isotopic labeling is a crucial technique in drug discovery, metabolic studies, and mechanistic investigations. nih.govrug.nlnih.gov Organoboron compounds, including derivatives of methylboron, provide practical routes for the incorporation of isotopes like deuterium (B1214612) (²H), tritium (B154650) (³H), and carbon-13 (¹³C). iaea.orgacs.org

A significant challenge in isotopic labeling is the practical synthesis of labeled reagents. strath.ac.uk For instance, potassium methyltrifluoroborate (MeBF₃K) is an ideal methylating agent, but its synthesis from labeled precursors was not straightforward. acs.orgstrath.ac.uk A recently developed copper-catalyzed borylation of methyl iodide with bis(pinacolato)diboron (B₂pin₂) provides an efficient route to the corresponding methylboronic ester. acs.orgstrath.ac.uk This intermediate can then be easily converted to the desired isotopically labeled MeBF₃K, making it a much more accessible reagent for introducing labeled methyl groups (e.g., ¹³CH₃, ¹⁴CH₃, CD₃) into drug-like molecules. acs.orgstrath.ac.uk

Beyond methylation, general methods have been developed for creating labeled organoboranes. For example, the synthesis of deuterium- or tritium-labeled chiral monoalkyl-boranes allows for the preparation of labeled chiral alcohols and amines with high isotopic enrichment. iaea.org These labeled building blocks are invaluable for tracing reaction pathways and understanding the fate of molecules in biological systems. nih.gov

Electrochemical Synthesis and Transformations of Organoboron Compounds

The field of organic electrochemistry has seen significant growth, with electrochemical methods for borylation and hydroboration emerging as powerful techniques for creating organoboron compounds. rsc.orgnih.gov These methods are valued for their potential sustainability and novel reactivity. However, the existing body of research does not include this compound as a reagent or precursor in these electrochemical contexts.

Electrocatalytic Borylation

Electrocatalytic borylation involves the use of an electric current, often with a catalyst, to form carbon-boron bonds. This includes methods for the borylation of aryl halides, alkanes, and carboxylic acids. elsevierpure.comchemrxiv.org The primary boron sources cited in the literature for these reactions are reagents like bis(pinacolato)diboron (B₂pin₂), bis(catecholato)diboron (B79384) (B₂cat₂), and pinacolborane (HBpin). wikipedia.orgd-nb.infomdpi.com Extensive searches of chemical databases and scientific journals did not yield any instances of this compound being employed in electrocatalytic borylation reactions. One study noted the use of this compound in the synthesis of borepins, but this was through a conventional exchange reaction, not an electrochemical process. researchgate.net

Electrochemical Hydroboration

Electrochemical hydroboration is a method for the addition of a hydrogen-boron bond across an unsaturated bond, such as in alkenes and alkynes, using an electric current. d-nb.infowikipedia.org This technique offers an alternative to traditional metal-catalyzed hydroboration. Research in this area has successfully demonstrated the electrochemical hydroboration of various substrates, again primarily utilizing B₂pin₂ or HBpin as the boron source. d-nb.infowikipedia.org There are no documented studies reporting the use of this compound for electrochemical hydroboration.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. For methylboron dibromide, future research will likely focus on developing synthetic routes that are more environmentally friendly than traditional methods. rockchemicalsinc.com This includes the exploration of pathways that minimize waste, reduce energy consumption, and utilize less hazardous reagents. rockchemicalsinc.comcnr.it

Key areas of investigation will include:

Alternative Boron Sources: Research into utilizing more sustainable and readily available boron sources to produce this compound.

Catalytic Approaches: The development of catalytic methods, potentially using earth-abundant metals, to replace stoichiometric reagents in the synthesis of this compound and its derivatives. bohrium.com

Flow Chemistry: The application of continuous flow technologies could offer safer and more efficient production of this compound, with improved control over reaction parameters and reduced waste streams. evonik.com

Solvent Minimization: Investigating solvent-free reaction conditions or the use of greener, recyclable solvents to lessen the environmental impact of the synthesis process.

Exploration of New Reactivity Modes and Mechanistic Discoveries

While this compound is known for its utility in forming other organoboron compounds, such as in the synthesis of 1-methylborepin, a deeper understanding of its reactivity is an active area of research. researchgate.netresearchgate.netchem8.orgresearchgate.net Future studies will aim to uncover novel reaction pathways and gain detailed mechanistic insights.

Emerging research will likely focus on:

Unconventional Transformations: Exploring the reactivity of this compound with a wider range of substrates to discover new chemical transformations beyond its current applications. dtic.mil

Mechanistic Elucidation: Utilizing advanced spectroscopic and computational techniques to unravel the mechanisms of its reactions, leading to more precise control over product formation. dtic.mil

Domino and Tandem Reactions: Designing new multi-component reactions where this compound acts as a key building block in complex molecular architectures, enhancing synthetic efficiency. csic.es

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for predicting molecular properties and reaction outcomes. For this compound, advanced computational modeling will play a crucial role in accelerating research and discovery. umich.edu

Future computational efforts will likely involve:

Predictive Reactivity Models: Developing accurate theoretical models to predict the reactivity of this compound with various reagents, guiding experimental design.

Spectroscopic and Structural Analysis: Using computational methods to interpret complex spectroscopic data and to predict the structures of transient intermediates and products. datapdf.com

Catalyst Design: Employing computational screening to identify potential catalysts for reactions involving this compound, streamlining the catalyst development process.

A summary of computational approaches that can be applied to study this compound is presented in the table below.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Calculation of electronic structure, reaction energies, and transition states. bohrium.com
Ab initio methodsHigh-accuracy calculations of molecular properties and reaction mechanisms.
Molecular Dynamics (MD)Simulation of the behavior of this compound in different solvent environments.

Design of Next-Generation Catalytic Systems

The development of novel and efficient catalysts is a cornerstone of chemical innovation. While direct catalytic applications of this compound are not yet widespread, its derivatives hold significant promise in the design of next-generation catalytic systems. evonik.comontosight.aimpie.dersc.org

Future research in this area will likely explore:

Ligand Development: Using this compound as a precursor to synthesize novel ligands for transition metal catalysis, potentially leading to catalysts with enhanced activity and selectivity.

Frustrated Lewis Pairs (FLPs): Investigating the potential of this compound derivatives in the formation of FLPs for the activation of small molecules.

Material Science Applications: Exploring the incorporation of this compound-derived units into polymeric or solid-supported catalysts for heterogeneous catalysis. lookchem.com

Integration with Biological Systems and Biocatalysis for Organoboron Synthesis

The interface between chemistry and biology offers exciting opportunities for the synthesis and application of organoboron compounds. nih.govsymeres.commdpi.comentrechem.com The integration of this compound chemistry with biological systems is an emerging field with significant potential. rug.nl

Key research directions include:

Biocatalytic Synthesis: Developing enzymatic methods for the synthesis of this compound or its precursors, offering a sustainable and highly selective alternative to traditional chemical synthesis. nih.gov

Enzymatic Transformations: Exploring the use of enzymes to catalyze reactions of this compound, leading to the formation of chiral and biologically active organoboron compounds. rug.nl

Chemical Probes: Designing and synthesizing this compound-based probes to study biological processes, leveraging the unique properties of the boron atom.

The table below summarizes potential biocatalytic approaches for organoboron synthesis relevant to this compound.

Biocatalytic ApproachPotential Application for this compound
Enzyme-catalyzed C-B bond formationDirect enzymatic synthesis of methylboron precursors.
Kinetic ResolutionEnzymatic resolution of chiral organoboron compounds derived from this compound. rug.nl
Chemoenzymatic SynthesisCombining chemical steps with enzymatic transformations to access complex organoboron molecules.

Q & A

Q. How can researchers address discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Replicate studies using identical instrumentation settings (e.g., NMR pulse sequences, solvent locks). Share raw spectral files via repositories for peer validation. Consider solvent polarity effects on chemical shifts and collaborate with computational chemists to model spectral variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.